molecular formula C35H58N7O17P3S B1263818 (3E,5Z)-tetradecadienoyl-CoA

(3E,5Z)-tetradecadienoyl-CoA

Cat. No. B1263818
M. Wt: 973.9 g/mol
InChI Key: QADUDNMSWUFMGZ-ROGIYNEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5Z)-tetradecadienoyl-CoA is an unsaturated fatty acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of (3E,5Z)-tetradecadienoic acid. It is an unsaturated fatty acyl-CoA, a long-chain fatty acyl-CoA and an 11,12-saturated fatty acyl-CoA. It derives from a (3E,5Z)-tetradecadienoic acid. It is a conjugate acid of a (3E,5Z)-tetradecadienoyl-CoA(4-).

Scientific Research Applications

Insect Pheromone Synthesis The (3E,5Z)-alkadienyl system, which includes (3E,5Z)-tetradecadienoyl-CoA, is pivotal in synthesizing various insect pheromone constituents. A new approach for its preparation was developed, underscoring its significance in the semiochemical community, particularly for synthesizing insect sex pheromones like megatomoic acid and (3E,5Z)-3,5-dodecadienyl acetate (Ragoussis et al., 2004). Additionally, an innovative synthesis method for (3E,5Z)-3,5-tetradecadienoic acid, a sex attractant of the black carpet beetle, was reported, exhibiting a high stereoselectivity and positive electrophysiological response (Yadav et al., 2001).

Metabolism in Escherichia coli Studies on the degradation of (3E,5Z)-tetradecadienoyl-CoA in Escherichia coli revealed its conversion into 3,5-cis-tetradecadienoyl-CoA, which is then hydrolyzed by a thioesterase. This process prevents the accumulation of metabolites that could inhibit β-oxidation, showing a novel function of thioesterase in fatty acid β-oxidation (Ren et al., 2004). Moreover, the identification of a new thioesterase (thioesterase III) induced by the growth of E. coli on oleic acid underscores its role in a novel pathway of β-oxidation, specifically hydrolyzing metabolites like (3E,5Z)-tetradecadienoyl-CoA (Nie et al., 2008).

Metabolic Functions in Rat Heart Mitochondria The degradation of (3E,5Z)-tetradecadienoyl-CoA in rat heart mitochondria highlights the essential roles of both the isomerase-dependent and reductase-dependent pathways in the β-oxidation of unsaturated fatty acids. The study emphasized that while the isomerase-dependent pathway manages the major flux, the reductase-dependent pathway is crucial for degrading otherwise undegradable metabolites (Ren & Schulz, 2003).

Role in Ester Biosynthesis The compound's involvement in ester biosynthesis in E. coli was studied, indicating its potential in the biosynthesis of various esters, including acetate esters and isobutyrate esters. This research showcases the utility of (3E,5Z)-tetradecadienoyl-CoA in expanding the capabilities of whole-cell biocatalysis (Rodriguez et al., 2014).

properties

Product Name

(3E,5Z)-tetradecadienoyl-CoA

Molecular Formula

C35H58N7O17P3S

Molecular Weight

973.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3E,5Z)-tetradeca-3,5-dienethioate

InChI

InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-14,22-24,28-30,34,45-46H,4-10,15-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,14-13+/t24-,28-,29-,30+,34-/m1/s1

InChI Key

QADUDNMSWUFMGZ-ROGIYNEGSA-N

Isomeric SMILES

CCCCCCCC/C=C\C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCC=CC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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